tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate hemioxalate
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Overview
Description
tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate;oxalicacid: is a compound that combines a tert-butyl carbamate group with a piperidyl moiety, linked to oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidyl derivative under controlled conditions. The reaction may be facilitated by the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidyl moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: In biological research, this compound is used to study the effects of piperidyl derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: In medicine, tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate involves its interaction with specific molecular targets and pathways. The piperidyl moiety may interact with receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-butylN-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}carbamate
- tert-butyln-[(3s,4r)-4-methoxy-3-piperidyl]carbamate
Comparison: Compared to similar compounds, tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate is unique due to its hydroxyl group, which allows for additional chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H42N4O10 |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13;3-1(4)2(5)6/h2*7-8,11,13H,4-6H2,1-3H3,(H,12,14);(H,3,4)(H,5,6)/t2*7-,8+;/m00./s1 |
InChI Key |
GDXYHWJWOGFMDE-WLRMBXFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O.CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1O.CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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